2-(2-Thienylthio)thiophene
Overview
Description
“2-(2-Thienylthio)thiophene” is a chemical compound with the molecular formula C8H6S3 and a molecular weight of 198.328 . It is also known by other names such as "Thiophene,2,2’-thiobis-" .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest in recent scientific literature . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(2-Thienylthio)thiophene” consists of a five-membered ring made up of one sulfur as a heteroatom . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
“2-(2-Thienylthio)thiophene” is a colorless liquid . It has a boiling point of 251.1±15.0 °C at 760 mmHg and a flash point of 76.3±6.6 °C . It is soluble in most organic solvents but slightly soluble in water .Scientific Research Applications
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Industrial Chemistry and Material Science
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Organic Semiconductors
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Organic Field-Effect Transistors (OFETs)
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Organic Light-Emitting Diodes (OLEDs)
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Pharmacological Properties
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Dental Anesthetic
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Solar Cells
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Electrochromic Devices (ECDs)
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Fluorescent Probes
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Redox Switching
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Functional Supramolecular Chemistry
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Tuning of Band Gaps
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Antiviral Applications
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Antitumor Applications
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Antiglaucoma Applications
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Antimicrobial Applications
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Electroluminescent Applications
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Semiconductor Applications
Safety And Hazards
properties
IUPAC Name |
2-thiophen-2-ylsulfanylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S3/c1-3-7(9-5-1)11-8-4-2-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYIWBKPINOXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192921 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Thienylthio)thiophene | |
CAS RN |
3988-99-6 | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003988996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,2'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-THIOPHEN-2-YLSULFANYLTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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